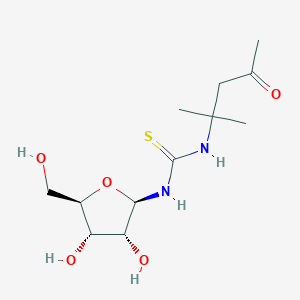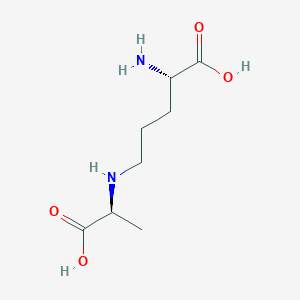
N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea, also known as tiazofurin, is a synthetic nucleoside analog that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1980s and has since been shown to exhibit a broad spectrum of biological activities, including antiviral, anticancer, and immunosuppressive effects.
Mécanisme D'action
The mechanism of action of N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea is not fully understood, but it is thought to involve the inhibition of several key enzymes involved in nucleic acid metabolism. Tiazofurin has been shown to inhibit the activity of inosine monophosphate dehydrogenase (IMPDH), which is involved in the de novo synthesis of guanine nucleotides. In addition, N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea has been shown to inhibit the activity of adenosine kinase, which is involved in the salvage pathway of adenosine metabolism.
Biochemical and Physiological Effects
Tiazofurin has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate immune responses. In addition, N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea has been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Tiazofurin has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, and it exhibits a broad spectrum of biological activities. However, N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea also has several limitations, including poor solubility in aqueous solutions and potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea. One area of interest is the development of novel analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea in combination with other drugs for the treatment of cancer and viral infections. Finally, further research is needed to fully understand the mechanism of action of N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea and to identify potential new targets for drug development.
Méthodes De Synthèse
The synthesis of N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea involves the reaction of 2-methyl-4-oxo-2-pentenoic acid with thiourea in the presence of ribose and a strong acid catalyst. The resulting compound is then purified by column chromatography to yield the final product.
Applications De Recherche Scientifique
Tiazofurin has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit antiviral activity against a range of viruses, including herpes simplex virus, influenza virus, and human immunodeficiency virus (HIV). In addition, N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea has been shown to have anticancer activity against a variety of cancer cell lines, including leukemia, breast cancer, and lung cancer.
Propriétés
Numéro CAS |
100551-67-5 |
|---|---|
Nom du produit |
N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea |
Formule moléculaire |
C12H22N2O5S |
Poids moléculaire |
306.38 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-methyl-4-oxopentan-2-yl)thiourea |
InChI |
InChI=1S/C12H22N2O5S/c1-6(16)4-12(2,3)14-11(20)13-10-9(18)8(17)7(5-15)19-10/h7-10,15,17-18H,4-5H2,1-3H3,(H2,13,14,20)/t7-,8-,9-,10-/m1/s1 |
Clé InChI |
QFZOUJAPJJFFPY-ZYUZMQFOSA-N |
SMILES isomérique |
CC(=O)CC(C)(C)NC(=S)N[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O |
SMILES |
CC(=O)CC(C)(C)NC(=S)NC1C(C(C(O1)CO)O)O |
SMILES canonique |
CC(=O)CC(C)(C)NC(=S)NC1C(C(C(O1)CO)O)O |
Synonymes |
3-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2-meth yl-4-oxo-pentan-2-yl)thiourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)

![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)









